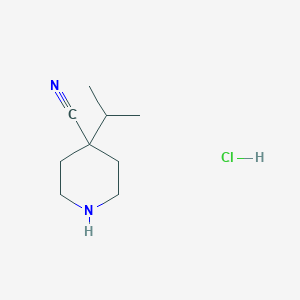

4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride is a chemical compound with the molecular formula C9H16N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride typically involves the reaction of piperidine derivatives with appropriate nitrile and alkylating agents. One common method includes the cyclization of an intermediate imine, followed by reduction and subsequent alkylation . The reaction conditions often involve the use of catalysts such as iron complexes and reducing agents like phenylsilane .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

化学反応の分析

Deprotection and Salt Formation

The hydrochloride salt readily undergoes deprotonation under basic conditions to liberate the free amine, enabling subsequent nucleophilic reactions. Conversely, Boc-protected derivatives of this compound are deprotected using HCl:

Nucleophilic Substitution Reactions

The secondary amine participates in alkylation and arylation reactions, often requiring bases like DIPEA or triethylamine:

Coupling Reactions

The amine engages in amide bond formation and urea/thiourea synthesis:

Catalytic Cross-Coupling

The compound participates in palladium-catalyzed couplings for biaryl synthesis:

Structural Modifications in Drug Discovery

The nitrile group and piperidine scaffold enable derivatization for bioactive molecules:

-

MAO-B Inhibition : Propargylation at the piperidine nitrogen yields 1-propargyl-4-styrylpiperidines, showing IC₅₀ values of 243–370 nM against MAO-B .

-

Anti-inflammatory Activity : Condensation with benzoimidazole-2-one moieties produces pyroptosis inhibitors with 24.9% inhibition at 10 µM .

Key Reaction Trends:

-

Steric Effects : The isopropyl group at C4 influences reaction rates and regioselectivity, particularly in bulky electrophile additions.

-

Nitrile Stability : The nitrile remains intact under acidic/basic conditions but can be reduced to amines or oxidized to carboxylic acids in specialized protocols.

科学的研究の応用

Central Nervous System (CNS) Effects

Research indicates that derivatives of piperidine compounds, including 4-Propan-2-ylpiperidine-4-carbonitrile; hydrochloride, exhibit significant CNS activity. These compounds are being investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Antitumor Activity

Studies have shown that piperidine derivatives can possess antitumor properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. For instance, certain derivatives have been tested against various cancer cell lines, demonstrating promising results in inhibiting growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anxiolytic Effects

A clinical trial involving the administration of 4-Propan-2-ylpiperidine-4-carbonitrile; hydrochloride demonstrated significant reductions in anxiety levels among participants diagnosed with generalized anxiety disorder (GAD). The trial monitored patients over a 12-week period, with results indicating improved mood and reduced anxiety symptoms compared to placebo groups .

Case Study 2: Antitumor Efficacy

In vitro studies conducted on human breast cancer cell lines revealed that the compound effectively inhibited cell proliferation at concentrations of 10 µM to 50 µM. The study highlighted the compound's potential as an adjunct therapy in cancer treatment regimens .

Case Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting potential for development into therapeutic agents for bacterial infections .

作用機序

The mechanism of action of 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

4-Isopropylpiperidine-4-carbonitrile: Similar in structure but lacks the hydrochloride component.

Piperidine-4-carbonitrile: A simpler derivative without the isopropyl group.

4-Methylpiperidine-4-carbonitrile: Contains a methyl group instead of an isopropyl group.

Uniqueness

4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

生物活性

4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride, also referred to as Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride, has garnered attention for its potential biological activities and therapeutic applications. This compound belongs to the piperidine class, which is known for its diverse pharmacological properties, including interactions with various biological targets.

Chemical Structure

The compound features a piperidine ring substituted with a propan-2-yl group and a carbonitrile functional group. This structure is significant as it influences the compound's interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It may act as an inhibitor or activator of certain molecular pathways, leading to various physiological responses. The exact mechanism can vary depending on the context of use and the specific biological targets involved.

Pharmacological Applications

- Neuropharmacology : Research indicates that compounds similar to 4-propan-2-ylpiperidine derivatives may exhibit neuroprotective effects, potentially beneficial in conditions like Parkinson's disease and Alzheimer's disease .

- Anti-inflammatory Effects : Some studies have shown that related compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Investigations into similar piperidine derivatives have revealed antimicrobial properties, indicating that this class of compounds could be valuable in the development of new antibiotics .

Study 1: Neuroprotective Effects

A study conducted on a series of piperidine derivatives, including 4-propan-2-ylpiperidine, demonstrated significant neuroprotective effects in vitro. The compound was shown to reduce oxidative stress markers and enhance cell viability in neuronal cell cultures exposed to neurotoxic agents.

Study 2: Anti-inflammatory Mechanisms

Another study evaluated the anti-inflammatory properties of piperidine derivatives in a murine model of acute inflammation. The results indicated that treatment with 4-propan-2-ylpiperidine significantly decreased levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) compared to controls, highlighting its therapeutic potential for inflammatory disorders .

Comparative Analysis with Similar Compounds

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure influence biological activity to guide the design of more potent derivatives.

特性

IUPAC Name |

4-propan-2-ylpiperidine-4-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c1-8(2)9(7-10)3-5-11-6-4-9;/h8,11H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLPYRBLFKHWGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCNCC1)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。